1-[4-(4-Bromo-2-chlorophenoxy)butyl]piperazine;oxalic acid
Overview
Description
1-[4-(4-Bromo-2-chlorophenoxy)butyl]piperazine;oxalic acid is a complex organic compound that features a piperazine ring substituted with a butyl chain and a phenoxy group containing bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Bromo-2-chlorophenoxy)butyl]piperazine typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-(4-Bromo-2-chlorophenoxy)butanoic acid: This can be achieved through the reaction of 4-bromo-2-chlorophenol with butyric acid under acidic conditions.
Formation of 1-[4-(4-Bromo-2-chlorophenoxy)butyl]piperazine: The butanoic acid derivative is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired piperazine derivative.
Oxalic Acid Addition: Finally, the piperazine derivative is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Bromo-2-chlorophenoxy)butyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the butyl chain.
Coupling Reactions: The phenoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[4-(4-Bromo-2-chlorophenoxy)butyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of antihistamines and antipsychotics.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions of piperazine derivatives with biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[4-(4-Bromo-2-chlorophenoxy)butyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the phenoxy group can modulate the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Bromo-4-chlorophenoxy)butyl]piperazine: Similar structure but with different substitution patterns on the phenoxy group.
4-(4-Bromo-2-chlorophenoxy)butanoic acid: Lacks the piperazine ring but shares the phenoxy group.
1-[4-(2-Bromo-4-chlorophenoxy)butyl]pyrrolidine: Contains a pyrrolidine ring instead of a piperazine ring.
Uniqueness
1-[4-(4-Bromo-2-chlorophenoxy)butyl]piperazine is unique due to its specific substitution pattern and the presence of both a piperazine ring and a phenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(4-bromo-2-chlorophenoxy)butyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrClN2O.C2H2O4/c15-12-3-4-14(13(16)11-12)19-10-2-1-7-18-8-5-17-6-9-18;3-1(4)2(5)6/h3-4,11,17H,1-2,5-10H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZRKGZLPOXKIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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